2-Bromobicyclo[2.2.1]hept-2-ene
Overview
Description
2-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of a bicyclic hydrocarbon, which is part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic synthesis. The structure of this compound includes a seven-membered ring with a bromine atom attached to one of the carbons in the double bond, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, the multichannel reaction of α-bromo-enones with 1,2-diamines has been used to synthesize 1,4-diazabicyclo[4.1.0]hept-4-enes, indicating that 2-bromoenones can be versatile intermediates in the preparation of complex nitrogen-containing structures . Additionally, the synthesis of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes has been described, showcasing the reactivity of bicyclic compounds with different functional groups .
Molecular Structure Analysis
The molecular structure of 2-Bromobicyclo[2.2.1]hept-2-ene and its derivatives is crucial in determining their reactivity. For example, the stereochemical outcome of bromination reactions on similar structures has been studied, revealing that the nature of the substituent on the carbon atoms can significantly affect the reaction pathway . Moreover, the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene has been observed, demonstrating sigmatropic shifts that are indicative of the structural flexibility of these bicyclic compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-Bromobicyclo[2.2.1]hept-2-ene and its analogs has been the subject of several studies. For instance, the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene resulted in unexpected products, suggesting that bromine addition to the double bond can lead to complex transformations . Similarly, the addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene under free radical conditions yielded a mixture of products, highlighting the influence of reaction conditions on the outcome . The addition of bromofluorocarbene to 6-phenylbicyclo[3.2.0]hept-6-ene also provided insight into the formation mechanisms of the resulting fluoro-indanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromobicyclo[2.2.1]hept-2-ene derivatives are closely related to their molecular structure. The thermal reactions of endo- and exo-6-methylbicyclo[3.2.0]hept-2-enes have been tested, revealing information about the stability and isomerization potential of these compounds . The NMR spectra of N-(arylsulfonyl)-5-aminomethylbicyclo[2.2.1]hept-2-enes provide valuable data on the electronic environment within the molecule, which is essential for understanding its reactivity . Additionally, the photoreactions of substituted 4-methylenebicyclo[3.2.0]hept-2-enes have been studied, showing high stereoselectivity and the influence of excited states on the reaction pathways .
Scientific Research Applications
2-Bromobicyclo[2.2.1]hept-2-ene is a chemical compound with the CAS Number: 694-90-6 . It’s a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
There’s also a study on the temperature effects on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene . This research might involve the synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene .
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Polymerization : 2-Bromobicyclo[2.2.1]hept-2-ene is used in the vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) . This process is used to create polymers with specific properties.
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Synthesis of Dihalides : There’s a study on the temperature effects on the bromination of 2-bromobicyclo[2.2.1]hept-2-ene . This research might involve the synthesis of 2,3-dibromobicyclo[2.2.1]hept-2-ene , which can be used in further chemical reactions.
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Preparation of Diarylsubstituted Compounds : 2-Bromobicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1] hept-2-enes . These compounds can have various applications in organic synthesis.
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Synthesis of Amino Alcohols : In a research, the synthesis of amino alcohols from the resulting hydroxyhalides of 2-Bromobicyclo[2.2.1]hept-2-ene has been reported . Amino alcohols are important in the production of pharmaceuticals and fine chemicals.
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Transition Metal-Catalyzed Dimerization : 2-Bromobicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene . This process is used to create dimers with specific properties .
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Preparation of cis, exo -2,3-Diarylsubstituted Bicyclo Compounds : 2-Bromobicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1] hept-2-enes . These compounds can have various applications in organic synthesis .
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Hydrazinolysis Product Formation : There’s a study on the structure of hydrazinolysis product obtained from bicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboxylic (endic) acid . This research might involve the synthesis of new compounds through hydrazinolysis .
properties
IUPAC Name |
2-bromobicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLLLGFQCVYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504475 | |
Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobicyclo[2.2.1]hept-2-ene | |
CAS RN |
694-90-6 | |
Record name | 2-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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